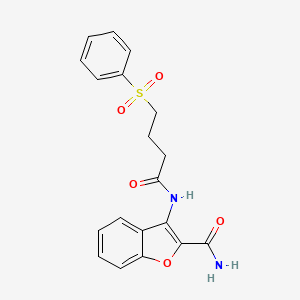

3-(4-(苯磺酰基)丁酰胺基)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Its chemical structure is composed of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .Chemical Reactions Analysis

Benzofuran derivatives have been used in the development of chemosensors. For example, a benzofuran-β-alaninamide based chemosensor was designed and synthesized for selective detection of Fe3+ ions . The binding ability of the chemosensor towards Fe3+ in DMSO/H2O solution (9/1, v/v) has been studied by UV-vis absorption and fluorescence spectroscopy .科学研究应用

Anticancer Therapeutic Potential

Benzofuran derivatives have been extensively studied for their anticancer properties. They have shown inhibitory potency against a variety of human cancer cell lines. The structure of benzofuran allows for the development of new anticancer agents with significant activity and selectivity . The phenylsulfonyl group in the compound could potentially enhance its anticancer efficacy.

Antibacterial Activity

The inclusion of the furan nucleus in drug design is a key strategy in medicinal chemistry due to its therapeutic efficacy. Benzofuran derivatives, including those with a phenylsulfonyl moiety, have been developed as innovative antibacterial agents to combat microbial resistance, which is a growing global issue .

Antiviral Applications

Benzofuran compounds have demonstrated antiviral activities, including against strains such as RSV LONG and A2. The compound could be explored for its potential antiviral effects, leveraging its benzofuran core for the development of new antiviral therapies .

Pharmacological Applications

In pharmacology, benzofuran derivatives are known to possess a wide range of biological activities. They are used in the treatment of various diseases, including psoriasis, eczema, arrhythmias, and depression. The compound “3-(4-(Phenylsulfonyl)butanamido)benzofuran-2-carboxamide” could be a candidate for the development of new pharmacological agents due to its structural features .

Biochemical Research

In biochemical research, benzofuran derivatives are important due to their role in enzyme inhibition and their effectiveness against diseases like diabetes, HIV, tuberculosis, and Alzheimer’s. The compound could be utilized in the study of enzyme inhibitors or as a biochemical tool for understanding disease mechanisms .

Chemical Engineering Applications

Benzofuran derivatives are used in the synthesis of complex molecules for cancer therapy. They are involved in structure-activity relationship (SAR) studies to design compounds with potent and selective anticancer activity. The compound could be valuable in chemical engineering for the design and synthesis of new therapeutic molecules .

作用机制

Target of Action

The compound “3-(4-(Phenylsulfonyl)butanamido)benzofuran-2-carboxamide” could potentially interact with a variety of biological targets due to its complex structure. The benzofuran and phenylsulfonyl groups are common motifs in medicinal chemistry and are known to interact with various enzymes and receptors .

Mode of Action

The exact mode of action would depend on the specific biological target. Generally, the compound could bind to its target and modulate its activity, leading to downstream effects. The benzofuran and phenylsulfonyl groups could be involved in key interactions with the target .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound would affect. Based on its structure, it could potentially be involved in pathways related to the targets it interacts with .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-(4-(Phenylsulfonyl)butanamido)benzofuran-2-carboxamide” would depend on various factors including its chemical structure, formulation, route of administration, and individual patient factors .

Result of Action

The molecular and cellular effects would depend on the specific biological target and how this compound modulates its activity .

Action Environment

Environmental factors such as pH, temperature, and presence of other molecules could influence the compound’s action, efficacy, and stability .

未来方向

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds, so benzofuran and its derivatives have attracted much attention owing to their biological activities . This suggests that “3-(4-(Phenylsulfonyl)butanamido)benzofuran-2-carboxamide” and similar compounds may have promising future applications in the field of drug discovery and development.

属性

IUPAC Name |

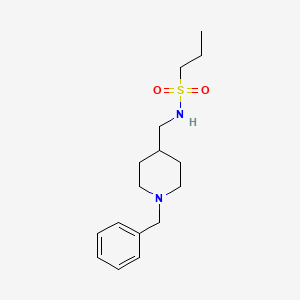

3-[4-(benzenesulfonyl)butanoylamino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c20-19(23)18-17(14-9-4-5-10-15(14)26-18)21-16(22)11-6-12-27(24,25)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H2,20,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBVBCHWXYMOST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Phenylsulfonyl)butanamido)benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2363993.png)

![Benzenesulfonamide, N-[(1R,2R)-2-[[3-(1,4-cyclohexadien-1-yl)propyl]amino]-1,2-diphenylethyl]-4-methyl-](/img/structure/B2363994.png)

![2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2363995.png)

![N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate](/img/structure/B2363999.png)

![(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2364007.png)

![3-[2-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-oxoethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2364008.png)